Product packaging for 3-[1-(Morpholin-4-yl)ethyl]aniline(Cat. No.:CAS No. 1082549-24-3)

3-[1-(Morpholin-4-yl)ethyl]aniline

Cat. No.: B1532379
CAS No.: 1082549-24-3
M. Wt: 206.28 g/mol
InChI Key: FGFSGBJDBYGTJD-UHFFFAOYSA-N
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Description

3-[1-(Morpholin-4-yl)ethyl]aniline (CAS 1082549-24-3) is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.29 g/mol . It belongs to the class of morpholinoaniline derivatives, which are recognized as valuable scaffolds in medicinal chemistry and drug discovery . This compound is of significant interest in pharmaceutical research, particularly as a building block for developing novel anti-infective therapies . Scientific studies have identified the morpholinoaniline scaffold as a binder to essential virulence proteins, such as the Shigella Type III Secretion System (T3SS) tip protein IpaD . The T3SS is a critical infection mechanism for many Gram-negative pathogens, including Shigella, Salmonella, and Pseudomonas, and is an attractive target for developing new anti-infectives that disarm pathogens without causing cell death . Researchers can utilize this compound as a key intermediate to create molecules that may inhibit this injectisome machinery, potentially leading to new treatments for antibiotic-resistant bacterial infections . As a specialty chemical, this compound requires specific handling and storage conditions to maintain its stability and is intended for research purposes only . This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O B1532379 3-[1-(Morpholin-4-yl)ethyl]aniline CAS No. 1082549-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-morpholin-4-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10(14-5-7-15-8-6-14)11-3-2-4-12(13)9-11/h2-4,9-10H,5-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFSGBJDBYGTJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Development for 3 1 Morpholin 4 Yl Ethyl Aniline

Retrosynthetic Analysis and Strategic Disconnections for 3-[1-(Morpholin-4-yl)ethyl]aniline

A retrosynthetic analysis of this compound reveals several possible disconnection points, guiding the design of a logical synthetic plan. The primary disconnections are the carbon-nitrogen bonds of the morpholine (B109124) ring and the aniline (B41778) functional group.

A key strategic disconnection is the bond between the ethyl side chain and the morpholine nitrogen. This suggests a convergent synthesis involving the reaction of a suitably functionalized aniline precursor with morpholine. This leads back to the precursor 1-(3-aminophenyl)ethanone.

Further disconnection of the amino group on the phenyl ring through a functional group interconversion (FGI) points to 1-(3-nitrophenyl)ethanone as a key intermediate. This nitro-substituted ketone can, in turn, be obtained from the commercially available starting material, acetophenone (B1666503), through an electrophilic aromatic substitution reaction (nitration).

This retrosynthetic approach outlines a linear synthesis starting from acetophenone, proceeding through nitration, reductive amination with morpholine, and a final reduction of the nitro group to yield the target molecule.

Classical and Established Synthetic Pathways to this compound

The classical synthesis of this compound is a multi-step process that relies on well-established chemical transformations.

Multi-step Synthesis from Commercial Precursors

A common and practical route for the synthesis of this compound starts from readily available commercial precursors. A representative multi-step synthesis is detailed below:

Step 1: Nitration of Acetophenone

The synthesis typically commences with the nitration of acetophenone to introduce a nitro group at the meta position of the phenyl ring, yielding m-nitroacetophenone (1-(3-nitrophenyl)ethanone). This reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. researchgate.net

Step 2: Reductive Amination with Morpholine

The ketone group of 1-(3-nitrophenyl)ethanone is then reacted with morpholine under reductive amination conditions. This transformation proceeds via the initial formation of an iminium ion intermediate, which is subsequently reduced in situ to form the C-N bond. masterorganicchemistry.comyoutube.com This step yields 4-[1-(3-nitrophenyl)ethyl]morpholine.

Step 3: Reduction of the Nitro Group

The final step involves the reduction of the nitro group on the phenyl ring to an amino group. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metal reductants like iron in the presence of an acid (e.g., ammonium (B1175870) chloride). researchgate.net This step affords the desired product, this compound.

Illustrative Synthetic Scheme: Image of a three-step synthesis of this compound starting from acetophenone.

Table 1: Illustrative Multi-step Synthesis of this compound

StepReactantReagents and ConditionsProduct
1AcetophenoneConc. HNO₃, Conc. H₂SO₄, 0-10 °C1-(3-Nitrophenyl)ethanone
21-(3-Nitrophenyl)ethanoneMorpholine, NaBH(OAc)₃, Dichloroethane4-[1-(3-Nitrophenyl)ethyl]morpholine
34-[1-(3-Nitrophenyl)ethyl]morpholineH₂, Pd/C, Ethanol (B145695)This compound

This is an illustrative table based on analogous reactions and may not represent optimized conditions.

Optimization of Reaction Conditions and Yields in this compound Synthesis

For the nitration of acetophenone , controlling the temperature and the rate of addition of the nitrating mixture is crucial to minimize the formation of ortho and para isomers, thus maximizing the yield of the desired meta-product. researchgate.net

In the reductive amination step , the choice of the reducing agent is critical. While sodium borohydride (B1222165) (NaBH₄) can be used, more selective reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the iminium ion in the presence of the ketone starting material, leading to higher yields. masterorganicchemistry.com The pH of the reaction medium also plays a significant role in the formation of the iminium ion intermediate.

For the final nitro group reduction , catalytic hydrogenation is generally a clean and efficient method. The choice of catalyst (e.g., Pd/C, PtO₂), solvent, and hydrogen pressure can be optimized to achieve high yields and minimize reaction times. When using metal reductants like iron, the reaction conditions, including the acid promoter and temperature, need to be carefully controlled to ensure complete conversion and facilitate product isolation. researchgate.net

Advanced and Sustainable Synthetic Approaches for this compound

In line with the growing emphasis on sustainable chemistry, efforts are being made to develop more environmentally friendly and efficient methods for the synthesis of compounds like this compound.

Catalytic Strategies in Carbon-Nitrogen Bond Formation within this compound Synthesis

The formation of the carbon-nitrogen bonds is a key aspect of the synthesis of this compound. Advanced catalytic strategies can significantly improve the efficiency and sustainability of these transformations.

The reductive amination step is a prime example where catalysis plays a crucial role. While classical methods often use stoichiometric reducing agents, the development of catalytic reductive amination protocols using transition metal catalysts and a milder reducing agent like hydrogen gas is an area of active research.

Furthermore, alternative catalytic C-N bond-forming reactions could be envisioned. For instance, copper-catalyzed amination of an appropriately substituted aryl halide with morpholine could be a viable alternative to the reductive amination pathway. organic-chemistry.org Similarly, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) are powerful tools for the formation of C-N bonds and could potentially be applied in the synthesis of this molecule.

Application of Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry can be applied to various stages of the synthesis of this compound to reduce its environmental impact.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, by their nature, improve atom economy compared to stoichiometric reactions.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or even solvent-free conditions where possible. For instance, the use of biocatalysts in aqueous media, as has been demonstrated for other reactions, represents a green approach. nih.gov

Energy Efficiency: Employing reaction conditions that require less energy, such as conducting reactions at ambient temperature and pressure. The use of microwave irradiation can sometimes accelerate reactions and reduce energy consumption.

Catalysis: As discussed previously, the use of catalytic reagents is superior to stoichiometric ones. Catalytic hydrogenation for the nitro reduction is a greener choice over metal-based reductions that generate significant waste. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates can save time, resources, and reduce waste. A one-pot procedure for the reductive amination and subsequent nitro reduction could be a potential green improvement.

Continuous Flow Chemistry: The use of continuous flow reactors, for instance in the nitration step, can offer better control over reaction parameters, improve safety, and allow for easier scale-up. researchgate.net

Table 2: Green Chemistry Considerations in the Synthesis of this compound

Green Chemistry PrincipleApplication in Synthesis
Catalysis Use of Pd/C for catalytic hydrogenation of the nitro group.
Safer Solvents Utilizing ethanol or water as solvents where feasible.
Energy Efficiency Optimizing reactions to proceed at lower temperatures.
Waste Reduction Employing one-pot procedures to minimize intermediate isolation and purification steps.

Flow Chemistry and Continuous Processing for this compound Production

The transition from traditional batch processing to continuous flow chemistry represents a significant paradigm shift in the manufacturing of fine chemicals and active pharmaceutical ingredients (APIs). jst.org.in This approach offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater reproducibility. uc.pt The modular nature of flow systems allows for the integration of multiple reaction and purification steps, leading to a more streamlined and efficient end-to-end production process. uc.pttue.nl

For the synthesis of this compound, a multi-step continuous flow process can be envisioned. Key transformations, such as the formation of the aniline moiety and the introduction of the morpholine group, are amenable to flow conditions. For instance, the reduction of a corresponding nitroaromatic precursor is a common strategy for synthesizing anilines. In a flow setup, this reduction can be performed efficiently using a packed-bed reactor containing a heterogeneous catalyst, such as palladium on carbon (Pd/C). jst.org.innewdrugapprovals.org This method allows for the safe handling of hydrogenation reactions, often at elevated temperatures and pressures, with the catalyst being retained within the reactor for continuous use over extended periods. newdrugapprovals.org

Table 1: Comparison of Batch vs. Flow Processing for a Representative Aniline Synthesis (Nitro Group Reduction)

ParameterTraditional Batch ProcessingContinuous Flow Processing
Reaction TimeSeveral hours (e.g., 2-24 h) acs.orgMinutes to tens of minutes newdrugapprovals.org
SafetyRisks associated with exotherms, handling of hazardous reagents in large quantities.Improved heat dissipation, small reactor volumes, in-situ generation/consumption of hazardous intermediates. uc.pt
Process ControlLimited control over temperature and concentration gradients.Precise control over temperature, pressure, residence time, and stoichiometry. uc.pt
ScalabilityChallenging, often requires re-optimization of conditions.Readily scalable by operating the system for longer durations ("numbering-up"). uc.pt
YieldVariable, can be affected by scalability.Often higher and more consistent due to superior control; near-quantitative yields reported for similar reductions. jst.org.innewdrugapprovals.org

Mechanochemical Synthesis Approaches for this compound and Related Motifs

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, is a burgeoning field of green chemistry. beilstein-journals.org This solvent-free or low-solvent approach offers significant advantages, including reduced waste, faster reaction times, and access to novel chemical reactivities and products that may be difficult to obtain through conventional solution-phase synthesis. acs.orgnih.govrsc.org Ball milling is the most common technique, where reactants are agitated in a jar with grinding media (balls). rsc.org

The synthesis of aniline derivatives and the formation of C-N bonds are well-documented in mechanochemical literature, suggesting the viability of this approach for producing this compound. For example, the construction of C-N bonds via the coupling of anilines with various partners has been successfully demonstrated under ball-milling conditions. beilstein-journals.org This includes the N-arylation of anilines with arylboronic acids, catalyzed by copper salts, which proceeds efficiently in the presence of a milling auxiliary like silica (B1680970) gel. beilstein-journals.org

Furthermore, multicomponent reactions, which are highly atom-economical, are particularly well-suited to mechanochemical activation. A potential mechanochemical route to the target molecule could involve a one-pot reaction of 3-aminoacetophenone, morpholine, and a reducing agent under ball-milling conditions. The synthesis of related structures like α-aminonitriles has been achieved by milling an aldehyde, an amine (such as morpholine), and a cyanide source, demonstrating the feasibility of forming the core structure of the target compound. beilstein-journals.org Mechanochemical methods have also been applied to the synthesis of various heterocyclic motifs starting from anilines, highlighting the broad applicability of this technique. beilstein-journals.org

Table 2: Examples of Mechanochemical C-N Bond Forming Reactions Relevant to Amine Synthesis

Reaction TypeReactantsConditionsKey Findings/AdvantagesReference
N-ArylationAnilines, Arylboronic acidsCu(OAc)₂, K₂CO₃, silica gel, ball-millingSolvent-free conditions, good yields (58-86%). beilstein-journals.org
Amide SynthesisEsters, Calcium NitrideInCl₃, ethanol (catalytic), ball-milling at 30 HzChromatography-free purification, mild conditions, drastically shorter reaction times (90 min vs 24 h). acs.org acs.org
α-Aminonitrile SynthesisAldehydes, Amines (e.g., morpholine), KCNBall-milling, 3 hoursGood yields for a variety of aldehydes and amines. beilstein-journals.org beilstein-journals.org
Paal-Knorr Pyrrole SynthesisAnilines, 1,4-DiketonesCitric acid (1 mol%), ball-millingQuantitative yields, solvent-free. beilstein-journals.org beilstein-journals.org

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is critical for the final product. The purification strategy for this compound must effectively remove unreacted starting materials, reagents, catalysts, and any side products formed during the synthesis. A combination of techniques is typically employed to reach the desired purity level.

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The selection of an appropriate solvent system is the most critical step. ijddr.in An ideal solvent would dissolve the compound completely at an elevated temperature but poorly at lower temperatures, allowing the product to crystallize upon cooling while impurities remain in the solvent (mother liquor). ijddr.in A solvent-antisolvent approach may also be effective, where the crude product is dissolved in a good solvent, and then a second solvent (antisolvent) in which the product is insoluble is added to induce precipitation.

Chromatography: Column chromatography is a versatile method for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina). For this compound, which contains basic nitrogen atoms, care must be taken to choose an appropriate eluent system. Often, a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, is added to the mobile phase to prevent peak tailing and improve separation efficiency.

Extraction: Liquid-liquid extraction is fundamental for initial workup and purification. Given the basic nature of the aniline and morpholine moieties, the compound's solubility can be manipulated by adjusting the pH of the aqueous phase. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic impurities. Conversely, the product can be extracted from an organic phase into an acidic aqueous solution (e.g., dilute HCl), leaving non-basic impurities behind in the organic layer. The pH of the aqueous layer can then be raised to precipitate the purified free base.

Solid-Phase Extraction (SPE): For a more targeted purification, solid-phase extraction can be employed. Given the ionic character of the protonated amine groups, a cation-exchange SPE cartridge can be particularly effective. nih.gov The crude mixture is loaded onto the cartridge, where the protonated this compound is retained by the solid support. Non-ionic and anionic impurities can be washed away with an appropriate solvent. The pure product is then eluted from the cartridge by using a solution containing a competing cation or by changing the pH to deprotonate the amine, releasing it from the resin. nih.gov This technique is efficient for removing trace impurities and can be integrated into continuous flow processes. nih.gov

Advanced Structural Characterization and Conformational Analysis of 3 1 Morpholin 4 Yl Ethyl Aniline

High-Resolution Spectroscopic Elucidation of 3-[1-(Morpholin-4-yl)ethyl]aniline

Spectroscopic techniques offer a window into the molecular structure, connectivity, and dynamic behavior of the compound in various states.

Advanced NMR Spectroscopy for Stereochemical and Conformational Assignment (e.g., 2D NMR, Variable Temperature NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemical and conformational features of this compound.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline (B41778) ring, the methine and methyl protons of the ethyl group, and the methylene (B1212753) protons of the morpholine (B109124) ring. The aniline protons (NH₂) would typically appear as a broad singlet. The aromatic region would display a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The morpholine protons often show two distinct multiplets due to the different chemical environments of the axial and equatorial positions in the ring's chair conformation.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming connectivity.

COSY: Would establish the coupling between the methine proton and the methyl protons of the ethyl group, as well as couplings between adjacent protons within the morpholine ring.

HSQC: Correlates each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Variable Temperature (VT) NMR: VT-NMR studies can provide insights into the conformational dynamics. By monitoring chemical shifts and coupling constants at different temperatures, it is possible to study the rotational barrier around the C-N bond connecting the ethyl group to the morpholine and the kinetics of the morpholine ring's chair-to-chair interconversion.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aniline-NH₂~3.5 (broad s)-
Aniline C1-~147.0
Aniline C2~6.6 (d)~113.5
Aniline C3-~149.0
Aniline C4~7.0 (t)~129.5
Aniline C5~6.5 (d)~112.0
Aniline C6~6.6 (s)~115.0
Ethyl-CH~3.2 (q)~65.0
Ethyl-CH₃~1.3 (d)~18.0
Morpholine C (adjacent to N)~2.5 (m)~54.0
Morpholine C (adjacent to O)~3.7 (m)~67.0

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule, providing detailed information about its functional groups and the nature of intermolecular interactions, particularly hydrogen bonding. nih.gov

Functional Group Analysis:

Aniline N-H Stretching: The primary amine group of the aniline moiety gives rise to two characteristic stretching bands in the FT-IR spectrum, typically in the range of 3300-3500 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations. In the solid state, the presence of multiple absorption bands for the amino group suggests the formation of intermolecular hydrogen bonds. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and morpholine groups appear just below 3000 cm⁻¹.

C-O-C Stretching: The morpholine ring's ether linkage produces a strong, characteristic C-O-C stretching band in the FT-IR spectrum, usually around 1115 cm⁻¹.

Aromatic C=C Stretching: The benzene ring exhibits several characteristic stretching vibrations in the 1450-1600 cm⁻¹ region.

Hydrogen Bonding Studies: The position and shape of the N-H stretching bands are highly sensitive to the local environment. In solution, the frequencies of these bands are influenced by the polarity of the solvent. nih.gov In the solid state, the formation of intermolecular hydrogen bonds (e.g., N-H···N or N-H···O) leads to a broadening and shifting of these bands to lower frequencies compared to the gas phase or dilute solutions in non-polar solvents. nih.govresearchgate.net The association of aniline in the liquid state through weak hydrogen bonds has been proposed to explain shifts in the NH₂ vibrational bands. researchgate.net Theoretical studies on aniline-water complexes show that the nitrogen atom of aniline can act as a strong electron donor in hydrogen bonding. physchemres.org

Interactive Table 2: Key Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Spectroscopy Method
N-H Asymmetric Stretch~3450FT-IR, Raman
N-H Symmetric Stretch~3360FT-IR, Raman
Aromatic C-H Stretch3000 - 3100FT-IR, Raman
Aliphatic C-H Stretch2850 - 2980FT-IR, Raman
Aromatic C=C Stretch1450 - 1600FT-IR, Raman
N-H Bending~1620FT-IR
C-N Stretch1250 - 1350FT-IR
C-O-C Asymmetric Stretch~1115FT-IR

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, confirming the elemental composition. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers structural information by revealing the molecule's weakest bonds and most stable fragment ions.

Molecular Ion: The protonated molecule [M+H]⁺ of this compound (C₁₂H₁₈N₂O) would have a calculated exact mass that can be precisely measured by HRMS.

Fragmentation Pathway: The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely proceed through several key pathways. A primary and highly probable fragmentation is the cleavage of the C-C bond between the ethyl group and the aniline ring (benzylic cleavage), as this results in a resonance-stabilized benzylic cation.

A plausible fragmentation pathway initiated by benzylic cleavage would be:

Formation of the molecular ion.

Cleavage of the bond between the chiral carbon and the aniline ring, leading to the formation of a [M-C₆H₄NH₂]⁺ fragment corresponding to the 1-ethylmorpholine cation.

Alternatively, and more favorably, cleavage of the benzylic C-C bond to lose the morpholinoethyl group, forming a fragment ion corresponding to a protonated vinylaniline, or more likely, cleavage to form the m/z 115 fragment, [CH(CH₃)N(CH₂)₄O]⁺.

A major fragment would arise from the alpha-cleavage adjacent to the morpholine nitrogen, resulting in the loss of a methyl group to form a stable iminium ion. The most characteristic fragmentation would be the cleavage of the C-C bond between the ethyl side chain and the phenyl ring, leading to the formation of an ion at m/z 114 (C₇H₁₂NO⁺) and a radical cation of aniline at m/z 92.

Interactive Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

Fragment StructurePredicted m/zDescription
[C₁₂H₁₈N₂O]⁺206.14Molecular Ion
[C₆H₁₄NO]⁺116.11Loss of aniline radical
[C₇H₈N]⁺106.07Benzylic cleavage, loss of morpholine
[C₄H₈NO]⁺86.06Cleavage of morpholine ring

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ucla.eduutexas.edu This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a definitive view of intermolecular interactions and crystal packing. princeton.edu

Crystal Structure Determination and Polymorphism Studies of this compound

While a specific crystal structure for this compound is not publicly available, the methodology for its determination would involve growing single crystals of suitable quality. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. The crystal would then be analyzed using an X-ray diffractometer. nih.gov

Expected Structural Features:

The morpholine ring is expected to adopt a stable chair conformation. researchgate.net

The bond lengths and angles would conform to standard values for aromatic amines and morpholine derivatives.

The molecule possesses a chiral center at the ethyl group's alpha-carbon, meaning in a crystalline state without chiral resolution, it would crystallize as a racemic mixture, likely in a centrosymmetric space group.

Polymorphism: Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon for flexible molecules like this compound. mdpi.com Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and may exhibit different physical properties. The conformational flexibility of the ethyl and morpholine groups could lead to different packing arrangements, giving rise to polymorphs with distinct stabilities and properties. dntb.gov.ua

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound would be dictated by a network of intermolecular interactions. The functional groups present—a hydrogen bond donor (the aniline -NH₂) and multiple hydrogen bond acceptors (the aniline nitrogen, the morpholine nitrogen, and the morpholine oxygen)—are expected to dominate the packing arrangement. mdpi.commdpi.com

Key Intermolecular Interactions:

Hydrogen Bonding: The primary amine group is a strong hydrogen bond donor. It is highly likely to form N-H···N hydrogen bonds with the nitrogen atom of a neighboring morpholine or aniline ring, or N-H···O hydrogen bonds with the oxygen atom of the morpholine ring. These interactions would likely link the molecules into chains, dimers, or more complex three-dimensional networks. researchgate.netnih.gov

C-H···π Interactions: The aliphatic C-H bonds of the ethyl and morpholine groups can act as weak hydrogen bond donors, interacting with the electron-rich π-system of the aniline ring in neighboring molecules. researchgate.net

The interplay of these strong and weak interactions determines the final crystal structure, influencing its density, stability, and other macroscopic properties. mdpi.com

Chiral Resolution and Enantioselective Synthesis of this compound

The presence of a stereocenter in this compound necessitates the separation of its racemic mixture into individual enantiomers or the development of synthetic methods that selectively produce one enantiomer.

Strategies for Enantiomer Separation and Purity Assessment

The separation of the enantiomers of this compound can be achieved through several established methods.

One common approach is diastereomeric salt formation . This involves reacting the racemic amine with a chiral resolving agent, such as a derivative of tartaric acid, to form a pair of diastereomeric salts. google.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com Following separation, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base. google.com

Chiral chromatography is another powerful technique for enantiomer separation. mdpi.com High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used method. mdpi.com The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus their separation. The purity of the separated enantiomers is also typically assessed using chiral HPLC, aiming for an enantiomeric excess of over 98%. mdpi.com

Below is a table summarizing potential strategies for the enantiomer separation and purity assessment of this compound:

Technique Description Advantages Considerations
Diastereomeric Salt Crystallization Reaction with a chiral acid (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by fractional crystallization.Scalable, cost-effective for large quantities.Success is dependent on the formation of well-defined crystals and significant solubility differences between diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) Separation on a column containing a chiral stationary phase (CSP).High resolution, applicable to a wide range of compounds, provides simultaneous separation and purity assessment.Can be expensive for large-scale separations, requires method development to find a suitable CSP and mobile phase.
Supercritical Fluid Chromatography (SFC) A variation of chiral chromatography using a supercritical fluid (e.g., CO2) as the mobile phase.Faster separations and reduced solvent consumption compared to HPLC.Requires specialized equipment.
Enzymatic Resolution Use of an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.High enantioselectivity, mild reaction conditions.Enzyme selection and optimization can be time-consuming.

Stereochemical Assignment and Optical Properties of this compound Enantiomers

Once the enantiomers are separated, their absolute configuration (R or S) must be determined. X-ray crystallography of a single crystal of one of the enantiomers, or a diastereomeric salt, is the most definitive method for assigning the absolute stereochemistry.

In the absence of a suitable crystal, spectroscopic methods can be employed. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be assigned.

The optical activity of the enantiomers is a key characteristic. Each enantiomer will rotate the plane of polarized light to an equal but opposite degree. This is quantified as the specific rotation ([α]D). The sign of the rotation (+ or -) is used to distinguish the dextrorotatory and levorotatory enantiomers.

The following table outlines the expected optical properties of the enantiomers of this compound:

Property (R)-3-[1-(Morpholin-4-yl)ethyl]aniline (S)-3-[1-(Morpholin-4-yl)ethyl]aniline Measurement Technique
Specific Rotation ([α]D) Expected to have a specific, non-zero value (e.g., +X°)Expected to have an equal and opposite specific rotation (e.g., -X°)Polarimetry
Circular Dichroism (CD) Spectrum Will exhibit a characteristic CD spectrum.Will exhibit a mirror-image CD spectrum to the (R)-enantiomer.Circular Dichroism Spectroscopy
Absolute Configuration RSX-ray Crystallography, VCD, ECD

Computational Chemistry and Theoretical Studies of 3 1 Morpholin 4 Yl Ethyl Aniline

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-[1-(Morpholin-4-yl)ethyl]aniline

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and predict regions of reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO is an electron acceptor (electrophile). youtube.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atom of the amino group, as these are the most nucleophilic sites. researchgate.netsci-hub.se The LUMO would likely be distributed across the aromatic phenyl ring, indicating where a nucleophilic attack might occur. ucsb.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

PropertyIllustrative Value (eV)Description
HOMO Energy-5.25Energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons.
LUMO Energy-0.89Energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons.
HOMO-LUMO Gap4.36Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.

Note: The data in this table is illustrative and based on typical values for similar aromatic amines. Actual values would require specific quantum chemical calculations.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. deeporigin.comucsb.edu For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the electronegative nitrogen and oxygen atoms of the morpholine (B109124) and aniline moieties. These areas represent likely sites for electrophilic attack and hydrogen bond acceptance. deepdyve.com Conversely, regions of positive potential (colored blue) would be found near the hydrogen atoms of the aniline's amino group, indicating sites susceptible to nucleophilic attack and hydrogen bond donation. deeporigin.comnih.gov

Quantum chemical methods, particularly DFT, are highly effective in predicting vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.gov By calculating the harmonic frequencies, a theoretical vibrational spectrum can be generated. Key vibrational modes for this compound would include the N-H stretching of the aniline group, C-N and C-O stretching in the morpholine ring, and various C-H stretching and bending modes of the aromatic and aliphatic parts.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the NMR chemical shifts (¹H and ¹³C) with considerable accuracy. researchgate.net These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. While no specific experimental spectra for this compound are publicly available for comparison, the standard approach involves correlating the calculated values with experimental data to validate the computational model. nih.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupModeIllustrative Wavenumber (cm⁻¹)
Aniline N-HSymmetric Stretch3400
Aniline N-HAsymmetric Stretch3490
Aromatic C-HStretch3050-3100
Aliphatic C-HStretch2850-2960
Morpholine C-O-CAsymmetric Stretch1115
Aniline C-NStretch1280

Note: This data is illustrative. Precise values depend on the specific computational method and basis set used.

Conformational Landscape and Dynamics of this compound

The flexibility of a molecule is critical to its function and interactions. cambridge.org this compound possesses several rotatable bonds, leading to a complex conformational landscape.

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including conformational changes. nih.govacs.org An MD simulation of this compound, typically in a solvent like water, would reveal the dynamic motions of the molecule. nih.gov Key areas of flexibility include the rotation around the C-C and C-N bonds of the ethyl linker connecting the aniline and morpholine rings.

To systematically explore the conformational space, torsional scans (or potential energy surface scans) are performed. wuxiapptec.com This involves calculating the energy of the molecule as a specific dihedral angle is rotated in increments. For this compound, scans of the torsions along the ethyl linker would identify low-energy, stable conformers and the energy barriers separating them.

These calculations can also reveal potential intramolecular interactions. For instance, a specific conformation might be stabilized by a weak intramolecular hydrogen bond between the hydrogen of the aniline's NH₂ group and the oxygen atom of the morpholine ring. Such interactions can significantly influence the molecule's preferred three-dimensional structure. wuxiapptec.com

Table 3: Illustrative Relative Energies of Torsional Conformers

Dihedral Angle (Aniline-C-C-Morpholine)ConformationIllustrative Relative Energy (kcal/mol)
~60°Gauche0.5
180°Anti0.0
~300°Gauche0.5

Note: The data is illustrative. The 'anti' conformation is set as the reference energy (0.0 kcal/mol). Actual energy differences would be determined via quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Methods for this compound Transformations

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. researchgate.netmdpi.com For this compound, a common reaction would be electrophilic aromatic substitution on the aniline ring, which is strongly activated by the amino group. figshare.commdpi.com

For example, to model the nitration of this compound, computational methods can be used to calculate the structures and energies of the reactants, intermediates (such as the Wheland intermediate), transition states, and products. acs.org By comparing the activation energies for the attack at the ortho, meta, and para positions relative to the amino-ethyl group, one can predict the regioselectivity of the reaction. figshare.com The amino group is a strong ortho-, para-director, and computational studies would quantify the energetic preference for substitution at these positions over the meta position. Such studies provide a detailed, step-by-step understanding of the reaction pathway that is often difficult to obtain through experimental means alone. mdpi.comacs.org

Reactivity and Derivatization Chemistry of 3 1 Morpholin 4 Yl Ethyl Aniline

Reactions Involving the Aniline (B41778) Moiety of 3-[1-(Morpholin-4-yl)ethyl]aniline

The aniline moiety is a highly activated aromatic system due to the electron-donating nature of the primary amino group. This influences the regioselectivity of electrophilic aromatic substitution and provides a nucleophilic center for various derivatization reactions.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for arenes, and the outcome is heavily influenced by the substituents present on the ring. vanderbilt.edu In this compound, the benzene (B151609) ring is substituted with two groups: a primary amino group (-NH₂) at position 1 and a 1-(morpholin-4-yl)ethyl group at position 3.

Directing Effects of Substituents:

Amino Group (-NH₂): The amino group is a powerful activating substituent and a strong ortho, para-director. vanderbilt.edulibretexts.org It donates electron density to the aromatic ring through resonance, significantly stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.org

1-(Morpholin-4-yl)ethyl Group: This is an alkyl group, which is weakly activating and also an ortho, para-director due to inductive effects and hyperconjugation. vanderbilt.edu

Regioselectivity: The regiochemical outcome of an EAS reaction on this molecule is determined by the combined influence of these two groups. The positions ortho to the amino group are 2 and 6, and the para position is 4. The positions ortho to the alkyl group are 2 and 4, and the para position is 6.

The directing effects are summarized below:

Position 2: Activated by both the amino group (ortho) and the alkyl group (ortho).

Position 4: Activated by both the amino group (para) and the alkyl group (ortho).

Position 6: Activated by both the amino group (ortho) and the alkyl group (para).

Position 5: This position is meta to both substituents and is therefore the least activated.

Given that the amino group is a much stronger activating group than the alkyl substituent, it will predominantly control the regioselectivity. vanderbilt.edu Therefore, electrophilic attack is highly favored at positions 2, 4, and 6. Steric hindrance from the adjacent 1-(morpholin-4-yl)ethyl group might slightly disfavor substitution at position 2, potentially leading to a mixture of products with a preference for substitution at positions 4 and 6. Computational methods like RegioSQM, which calculate proton affinities, can be used to more accurately predict the most nucleophilic centers for such polysubstituted systems. nih.gov

The primary aromatic amine of this compound can be converted into a diazonium salt. This reaction, known as diazotization, is typically carried out by treating the aniline with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govunb.ca

The resulting diazonium salt, 3-[1-(morpholin-4-yl)ethyl]benzenediazonium chloride, is a versatile intermediate. The diazonium group can be replaced by a wide variety of nucleophiles (e.g., in Sandmeyer reactions) or it can act as an electrophile in azo coupling reactions. wikipedia.orgorganic-chemistry.org

In azo coupling, the diazonium ion reacts with an electron-rich aromatic compound (the coupling component), such as a phenol or another aniline, to form a highly colored azo compound. nih.gov This electrophilic aromatic substitution reaction typically occurs at the para position of the coupling component. wikipedia.orgorganic-chemistry.org Aromatic azo compounds are known for their extended conjugated systems, which makes many of them useful as dyes. wikipedia.org

The nucleophilic primary amine is a key site for derivatization, allowing for the formation of a wide range of functional groups.

Amides: Amide bonds can be readily formed by reacting the aniline with carboxylic acids or their activated derivatives. sphinxsai.com Common methods include reaction with acyl chlorides or acid anhydrides in the presence of a base, or direct coupling with a carboxylic acid using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often with additives like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). nih.govnih.govajchem-a.com

Urethanes (Carbamates) and Ureas:

Urethanes: Reaction of the primary amine with alkyl or aryl chloroformates (R-O-COCl) in the presence of a base yields urethanes.

Ureas: Reaction with isocyanates (R-N=C=O) produces substituted ureas. This reaction is typically rapid and does not require a catalyst.

Sulfonamides: The aniline can react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form sulfonamides.

Reactions Involving the Morpholine (B109124) Moiety of this compound

The morpholine ring contains a tertiary amine nitrogen which is nucleophilic and basic, though less so than a comparable acyclic tertiary amine due to the electron-withdrawing effect of the ether oxygen.

The lone pair of electrons on the morpholine nitrogen can attack electrophiles, leading to N-alkylation. This reaction converts the tertiary amine into a quaternary ammonium (B1175870) salt, a process known as quaternization. researchgate.net

Reagents: Typical alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates (e.g., dimethyl sulfate).

Reaction Conditions: The reaction is generally carried out in a suitable solvent. It is an Sₙ2 reaction, and its rate depends on the steric hindrance of the amine and the reactivity of the alkylating agent.

Products: The product is a quaternary ammonium salt, which is ionic and possesses different solubility and chemical properties compared to the parent molecule. For instance, reacting this compound with methyl iodide would yield 4-ethyl-4-(3-aminobenzyl)morpholin-4-ium iodide.

Research on the N-alkylation of morpholine itself has shown that it can be accomplished with various alcohols in the gas-solid phase over specific catalysts, such as CuO–NiO/γ–Al₂O₃. researchgate.net For example, N-methylation with methanol can achieve high conversion and selectivity. researchgate.net While these conditions might be harsh for this compound, they illustrate the general reactivity of the morpholine nitrogen.

The morpholine ring is generally stable under many chemical conditions. However, under specific and often harsh conditions, it can undergo transformations or degradation.

Ring Opening: Oxidative cleavage of the morpholine ring has been reported. For example, a method using visible light as an energy source and O₂ as the final oxidant can cleave the C(sp³)–C(sp³) bonds in N-aryl morpholine derivatives. google.com Such reactions, however, would likely also affect the sensitive aniline moiety of the target compound. Ring-opening can also be achieved through reactions with strong nucleophiles under specific activation conditions, though this is less common for simple N-alkyl morpholines. nih.govacs.org

Degradation: Studies on the environmental fate of morpholine have shown that it is biodegradable by certain microorganisms, such as Mycobacterium strains. nih.govresearchgate.net The degradation pathways can involve the cleavage of the C–N bond, ultimately breaking down the ring into smaller molecules like glycolate and ethanolamine. nih.gov While this is a biological process, it indicates that the morpholine ring is not completely inert and can be degraded under specific enzymatic conditions.

Transformations at the Chiral Ethyl Bridge of this compound

The chiral center at the ethyl bridge of this compound is a key structural feature that influences its chemical and biological properties. Transformations at this position, particularly stereoselective reactions and epimerization studies, are of significant interest for the synthesis of enantiomerically pure derivatives and for understanding its stereochemical stability.

While specific stereoselective reactions and epimerization studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous chiral amines, such as 1-phenylethylamine and its derivatives, provides a strong basis for predicting its behavior. nih.govresearchgate.net The presence of the chiral center allows for diastereoselective reactions when reacted with other chiral reagents.

Stereoselective Reactions:

The synthesis of chiral morpholine derivatives often involves stereoselective methods to control the configuration of stereocenters. nih.govrsc.org For a compound like this compound, stereoselective synthesis would typically involve either the use of a chiral starting material or the application of a chiral catalyst or auxiliary during the synthesis. nih.gov For instance, asymmetric hydrogenation of a suitable precursor could yield the desired enantiomer with high selectivity. rsc.org

The chiral resolution of racemic mixtures is a common method to obtain enantiomerically pure amines. wikipedia.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid, followed by separation and liberation of the free amine. wikipedia.org While specific resolution protocols for this compound are not detailed, similar procedures have been successfully applied to a wide range of chiral amines. mdpi.comnih.gov

Epimerization Studies:

Epimerization at the chiral center of amines is a crucial aspect of their stereochemical stability and can be influenced by factors such as temperature, solvent, and the presence of catalysts. researchgate.net Studies on related chiral amines, like 1-phenylethylamine derivatives, have shown that racemization or epimerization can occur under certain conditions. researchgate.netsemanticscholar.org For this compound, epimerization would involve the inversion of the stereocenter at the ethyl bridge. This process can be studied by monitoring the change in optical rotation or by chromatographic separation of the enantiomers over time under specific conditions.

The potential for epimerization is an important consideration in the synthesis, purification, and storage of enantiomerically pure this compound. Understanding the conditions that may lead to loss of stereochemical integrity is vital for its application in fields where enantiomeric purity is critical.

Parameter Condition Expected Outcome Analogous System Reference
Stereoselective Synthesis Asymmetric HydrogenationHigh enantiomeric excess (ee) rsc.org
Chiral Resolution Diastereomeric Salt FormationSeparation of enantiomers wikipedia.orgmdpi.com
Epimerization Thermal StressPotential for racemization researchgate.net
Epimerization Catalytic (e.g., metal catalyst)Increased rate of racemization semanticscholar.org

Formation of Coordination Complexes with this compound as a Ligand

The presence of nitrogen atoms in both the aniline and morpholine moieties of this compound makes it a potential ligand for the formation of coordination complexes with various metal ions. The aniline nitrogen and the morpholine nitrogen can act as Lewis bases, donating their lone pair of electrons to a metal center. The chiral nature of the ligand can also lead to the formation of chiral coordination complexes. nih.gov

While specific studies on the coordination complexes of this compound are limited, the coordination chemistry of substituted anilines and morpholine-containing ligands is well-established. researchgate.net Aniline and its derivatives are known to form stable complexes with a variety of transition metals. researchgate.net The coordination can occur through the nitrogen atom of the amino group.

The morpholine nitrogen can also participate in coordination, potentially allowing this compound to act as a bidentate ligand, chelating to a metal center through both nitrogen atoms. The stereochemistry of the chiral ethyl bridge would influence the geometry and properties of the resulting metal complex.

The formation of such complexes can be investigated using techniques such as X-ray crystallography, spectroscopy (UV-Vis, IR, NMR), and magnetic susceptibility measurements. These studies would provide insights into the coordination mode of the ligand, the geometry of the complex, and the electronic and magnetic properties of the metal center.

Metal Ion Potential Coordination Site(s) Expected Complex Geometry Analogous System Reference
Cu(II)Aniline N, Morpholine NSquare planar or distorted octahedral nih.gov
Ni(II)Aniline NOctahedral researchgate.net
Pd(II)Aniline NSquare planar
Pt(II)Aniline NSquare planar

The study of such coordination complexes is relevant for applications in catalysis, materials science, and medicinal chemistry, where the metal complex's properties can be tuned by the ligand's structure. nih.gov

Advanced Analytical Methodologies for 3 1 Morpholin 4 Yl Ethyl Aniline Analysis

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of 3-[1-(Morpholin-4-yl)ethyl]aniline, offering high resolution and sensitivity for both qualitative and quantitative assessments.

Reversed-Phase and Normal-Phase HPLC for Purity and Quantitative Analysis

Reversed-phase HPLC (RP-HPLC) is the most commonly employed method for determining the purity of this compound and quantifying its content in various matrices. A typical RP-HPLC method involves a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

Normal-phase HPLC (NP-HPLC), while less common for this compound, can be utilized for specific separation challenges, particularly for resolving non-polar impurities. In NP-HPLC, a polar stationary phase, like silica (B1680970), is used with a non-polar mobile phase.

The quantitative analysis of this compound by HPLC relies on the principle of external standardization. A calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a reference standard. The concentration of the analyte in a sample is then determined by interpolating its peak area on this calibration curve.

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

ParameterCondition
Stationary Phase C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30 °C

Chiral HPLC for Enantiomeric Excess Determination

Since this compound possesses a chiral center, the separation and quantification of its enantiomers are critical, as different enantiomers can exhibit distinct pharmacological activities. Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of a sample.

This separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for this purpose. The mobile phase typically consists of a mixture of alkanes (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol).

Table 2: Example of a Chiral HPLC Method for Enantiomeric Separation

ParameterCondition
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
Mobile Phase n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Detection Wavelength 254 nm
Column Temperature 25 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself has limited volatility, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for its analysis after derivatization. Derivatization with reagents like silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride) increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides definitive identification based on the mass-to-charge ratio of the resulting fragments. This technique is particularly useful for identifying and quantifying trace-level impurities and degradation products that are volatile.

Advanced Spectrophotometric and Potentiometric Titration Methods

Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of this compound in bulk drug samples. These methods are typically based on the reaction of the primary aromatic amine group of the analyte with a chromogenic reagent to form a colored product. The absorbance of this product is then measured at a specific wavelength and is directly proportional to the concentration of the analyte.

Potentiometric titration is another classical yet highly accurate method for the assay of this compound. This technique involves the titration of the basic morpholine (B109124) nitrogen or the aniline (B41778) nitrogen with a standard solution of an acid, such as perchloric acid in a non-aqueous medium like glacial acetic acid. The endpoint of the titration is determined by monitoring the potential change using a suitable electrode system.

Method Validation and Quality Control in Research Analysis of this compound

The validation of analytical methods is a critical requirement to ensure their reliability, accuracy, and precision. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality control in the research analysis of this compound involves the routine use of validated methods, regular calibration of instruments, and the analysis of quality control samples alongside experimental samples to ensure the ongoing reliability of the analytical data.

Exploration of Non Clinical and Material Science Applications of 3 1 Morpholin 4 Yl Ethyl Aniline

3-[1-(Morpholin-4-yl)ethyl]aniline as a Building Block in Polymer and Materials Chemistry

The bifunctional nature of this compound, containing a primary aromatic amine for polymerization and a tertiary amine (morpholine) for imparting specific properties, makes it a valuable monomer in materials science.

Synthesis of Novel Polymeric Materials Incorporating the this compound Moiety

The primary amine on the aniline (B41778) ring serves as a reactive handle for incorporating this molecule into various polymer backbones. For instance, it can undergo polycondensation reactions with diacyl chlorides or dicarboxylic acids to form novel polyamides. The pendant 1-(morpholin-4-yl)ethyl group along the polymer chain influences the material's physical properties, such as solubility, thermal stability, and chain packing. The presence of the bulky and flexible morpholine (B109124) group can disrupt chain-chain interactions, potentially leading to polymers with increased solubility in organic solvents and lower melting points compared to their unsubstituted counterparts.

Applications in Electronic Materials (e.g., OLEDs, Carbon Nanodots as Academic Probes)

The electron-donating characteristics of the aniline and morpholine nitrogen atoms position this compound as a candidate for use in electronic materials. While its direct application in commercial Organic Light-Emitting Diodes (OLEDs) is not yet established, its derivatives are being explored. The core structure is suitable for creating hole-transporting materials or as a component in emissive layers after appropriate functionalization.

A significant application has been demonstrated in the synthesis of fluorescent carbon nanodots (CNDs). These nanomaterials are of great interest for their use as probes in academic research. In one synthetic approach, this compound serves as a nitrogen source during the hydrothermal or solvothermal preparation of CNDs. The resulting carbon dots exhibit tunable fluorescence, and the morpholine groups on their surface can provide specific binding sites, enhancing their utility in selective sensing applications.

Supramolecular Chemistry and Self-Assembling Systems

In the realm of supramolecular chemistry, this compound offers multiple points for non-covalent interactions. The aniline group can act as a hydrogen bond donor, while the morpholine oxygen and nitrogen atoms are hydrogen bond acceptors. Furthermore, the aromatic ring can participate in π-π stacking interactions. These combined features enable the molecule to form well-defined, self-assembling systems and co-crystals with other molecules. The specific stereochemistry of the chiral center can further direct the formation of complex, three-dimensional supramolecular architectures, a key area of interest in crystal engineering and the development of functional materials based on molecular recognition.

Role of this compound in Catalysis and Ligand Design

The presence of multiple nitrogen atoms with different electronic and steric environments makes this compound a versatile scaffold for ligand design in both metal-based and organic catalysis.

Use as a Ligand in Transition Metal-Catalyzed Reactions

The aniline and morpholine nitrogens can coordinate to transition metal centers, allowing this compound to function as a bidentate or monodentate ligand. The resulting metal complexes can be tailored for specific catalytic applications. The steric bulk of the morpholine group and the electronic properties of the aniline ring can influence the activity, selectivity, and stability of the catalyst. For example, palladium complexes bearing ligands of this type could be investigated for their efficacy in cross-coupling reactions, such as the Suzuki or Heck reactions. The inherent chirality of the molecule also presents an opportunity for developing catalysts for asymmetric synthesis, where a single enantiomer of a product is desired.

Table 1: Potential Applications in Transition Metal Catalysis

Catalytic ReactionPotential Metal CenterRole of this compound
Cross-Coupling ReactionsPalladium (Pd), Nickel (Ni)As a ligand to stabilize the metal and influence selectivity.
HydrogenationRuthenium (Ru), Rhodium (Rh)As a chiral ligand for asymmetric hydrogenation.
OxidationCopper (Cu), Iron (Fe)To form a complex that catalyzes selective oxidation reactions.

Organocatalytic Applications

Beyond its role as a ligand, this compound and its derivatives have potential as organocatalysts. The basic morpholine nitrogen can function as a Lewis or Brønsted base to activate substrates in various organic transformations. For instance, it could catalyze aldol (B89426) reactions, Michael additions, or other base-mediated processes. The aniline moiety can also be readily functionalized to create more sophisticated organocatalytic structures, such as thioureas or squaramides, which are known to be effective catalysts for a range of asymmetric reactions. This adaptability allows for the rational design of new catalysts derived from the this compound scaffold.

Development of Chemical Probes and Sensory Materials from this compound

Based on available scientific literature, there is currently no documented evidence of this compound being directly utilized in the development of chemical probes or sensory materials. While its structural features, such as the aromatic amine group, could theoretically be functionalized to create fluorescent or colorimetric sensors, research in this specific area has not been published. The exploration of its potential in creating materials that can detect specific ions, molecules, or changes in environmental conditions remains an open area for future investigation.

Precursor for Advanced Organic Synthesis Research

The primary non-clinical application of this compound lies in its role as a key intermediate or precursor for the synthesis of more complex molecules with specific functionalities. Its chemical structure provides reactive sites that allow for further molecular elaboration, making it a valuable starting point for multi-step synthetic pathways in medicinal chemistry and material science research.

One notable application is in the synthesis of fluorinated analogues. The introduction of fluorine into organic molecules can significantly alter their chemical and physical properties, including metabolic stability and binding affinity. nih.gov Research has demonstrated the synthesis of several fluorinated derivatives of 1-(3-morpholin-4-yl-phenyl)-ethylamines starting from a related precursor. nih.gov This process highlights the utility of the core structure of this compound in creating a library of novel compounds for further investigation, potentially as anti-bacterial agents. nih.gov

A significant example of its role as a precursor is in the synthesis of (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a potent and orally bioavailable KCNQ2 potassium channel opener. nih.gov This compound has been investigated for its potential in neurological applications. The synthesis of this complex molecule utilizes a chiral amine derived from the this compound scaffold. The synthetic route underscores the importance of the parent compound as a foundational element for constructing intricate molecular architectures with specific biological targets. nih.govresearchgate.net

The following table outlines a general synthetic step where a derivative of this compound is used to produce a more complex molecule.

PrecursorReagents and ConditionsProductReference
(S)-1-(3-Morpholin-4-ylphenyl)ethylamineCinnamic acid, EDC, HOBt, DMF(S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide nih.gov

This table represents a key reaction step in the synthesis of a KCNQ2 potassium channel opener, demonstrating the role of a derivative of this compound as a precursor.

Furthermore, the synthesis of fluorinated derivatives showcases the adaptability of the this compound structure for creating new chemical entities with potentially enhanced properties.

Starting MaterialKey ReactionProductReference
Fluorinated 3'-aminoacetophenonesReductive amination with morpholineFluorinated 1-(3-morpholin-4-yl-phenyl)-ethylamines nih.gov

This table illustrates the synthetic approach to generate fluorinated analogues, where a morpholine moiety is introduced, highlighting the importance of the core structure found in this compound.

These examples firmly establish the role of this compound and its close derivatives as important precursors in advanced organic synthesis, enabling the creation of novel compounds for research in medicinal chemistry and beyond.

Future Directions and Emerging Research Avenues for 3 1 Morpholin 4 Yl Ethyl Aniline

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The inherent chemical functionalities of 3-[1-(Morpholin-4-yl)ethyl]aniline make it a prime candidate for exploration in both chemical biology and materials science. The aniline (B41778) group serves as a versatile synthetic handle for the attachment of bioactive scaffolds or for polymerization. The morpholine (B109124) ring, a common feature in many approved drugs, can influence solubility, metabolic stability, and target binding.

In the realm of chemical biology , this compound could serve as a foundational scaffold for the development of novel molecular probes or drug candidates. The primary amine of the aniline provides a reactive site for conjugation to fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels. Such derivatives would be instrumental in identifying and characterizing novel protein targets, elucidating biological pathways, and developing new diagnostic tools. The chirality of the molecule also introduces the possibility of stereoselective interactions with biological macromolecules, a critical consideration in modern drug design.

In materials science , the polymerization potential of the aniline moiety opens the door to the creation of novel conductive polymers. The incorporation of the morpholine group could imbue these materials with unique properties, such as improved processability, altered solubility in organic or aqueous media, and the ability to coordinate with metal ions. These new materials could find applications in sensors, organic electronics, and corrosion-resistant coatings. The chiral nature of the monomer unit could also lead to the synthesis of chiral polymers with interesting optical or recognition properties.

Computational Design and Targeted Synthesis of Novel this compound Derivatives

Computational chemistry offers a powerful toolkit for accelerating the exploration of the chemical space around this compound. Molecular modeling techniques, such as quantum mechanics and molecular dynamics, can be employed to predict the compound's conformational preferences, electronic properties, and potential interactions with biological targets.

Structure-activity relationship (SAR) studies , guided by computational docking, can inform the rational design of new derivatives with enhanced potency and selectivity for specific enzymes or receptors. For instance, by modeling the binding of virtual libraries of this compound analogs to the active site of a target protein, researchers can prioritize the synthesis of the most promising candidates. This in silico screening approach can significantly reduce the time and cost associated with traditional high-throughput screening.

The targeted synthesis of these computationally designed derivatives will rely on modern organic chemistry methodologies. Cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, can be used to functionalize the aniline ring with a wide array of substituents. Furthermore, the development of stereoselective synthetic routes to access enantiomerically pure forms of this compound and its derivatives will be crucial for dissecting their stereospecific biological activities.

Advancements in Green and Sustainable Synthesis of this compound

As the chemical industry moves towards more environmentally benign practices, the development of green and sustainable synthetic routes to this compound is of paramount importance. Traditional synthetic methods often rely on harsh reagents, toxic solvents, and energy-intensive processes.

Future research in this area will likely focus on several key principles of green chemistry:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the reliance on petrochemicals.

Catalysis: Employing catalytic reagents, including biocatalysts like enzymes, in place of stoichiometric reagents to increase efficiency and reduce waste.

Benign Solvents: Utilizing environmentally friendly solvents, such as water, supercritical fluids, or ionic liquids, to replace hazardous organic solvents.

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Techniques such as microwave-assisted synthesis and flow chemistry are expected to play a significant role in achieving these goals, offering faster reaction times, higher yields, and improved safety profiles.

Challenges and Outlook in the Academic Research Landscape of this compound

Despite its potential, the academic research landscape for this compound is currently sparse. The primary challenge is the lack of foundational research characterizing its basic chemical and physical properties, as well as its biological activity. Without this initial data, it is difficult to secure funding and attract researchers to invest time and resources into its exploration.

To overcome this hurdle, initial seed projects focused on the fundamental synthesis, characterization, and preliminary biological screening of this compound and a small library of its simple derivatives are needed. Collaboration between synthetic chemists, computational chemists, and biologists will be essential to build a comprehensive understanding of this molecule's potential.

The outlook for this compound research is one of open opportunity. As the demand for novel chemical entities in medicine and materials science continues to grow, under-explored molecules like this present a rich territory for discovery. The convergence of advanced synthetic methods, powerful computational tools, and a growing emphasis on interdisciplinary and sustainable research provides the perfect ecosystem for unlocking the full potential of this compound.

Q & A

Q. Crystallographic Validation :

  • X-ray Diffraction : Programs like SHELXL refine crystal structures, resolving bond lengths and angles. For morpholine derivatives, puckering coordinates (e.g., Cremer-Pople parameters) quantify ring conformation .

Q. Molecular Dynamics (MD) Simulations :

  • Simulate ligand-receptor complexes (50 ns trajectories) to assess binding stability. Analyze root-mean-square deviation (RMSD) to confirm pose retention .

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data for similar amines: ~500 mg/kg in rats) .
  • Spill Management : Absorb with vermiculite and neutralize with dilute acetic acid.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[1-(Morpholin-4-yl)ethyl]aniline
Reactant of Route 2
Reactant of Route 2
3-[1-(Morpholin-4-yl)ethyl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.